molecular formula C8H14N4 B081163 {[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine CAS No. 10584-43-7

{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine

Cat. No.: B081163
CAS No.: 10584-43-7
M. Wt: 166.22 g/mol
InChI Key: WGNIPMIDJBODIC-UHFFFAOYSA-N
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Description

{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine is a hydrazine derivative with the molecular formula C8H14N4.

Preparation Methods

The synthesis of {[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine can be achieved through a multi-step process. The initial step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-(hydrazinylmethyl)benzaldehyde. This intermediate is then reacted with benzyl bromide to yield this compound . The purity and yield of the final product can be improved through purification techniques such as recrystallization and column chromatography .

Chemical Reactions Analysis

{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine has been widely used in scientific research, particularly in the field of medicinal chemistry. Some of its notable applications include:

    Anti-cancer Agent: Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.

    Anti-inflammatory Agent: It has shown promising results in animal models as an anti-inflammatory agent.

    Antimicrobial Properties: The compound has exhibited antimicrobial properties, suggesting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of {[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine is not fully understood. it is believed to involve the inhibition of various enzymes and signaling pathways. For instance, it can inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and cell division. Additionally, it has been shown to inhibit the activity of various kinases, which play critical roles in cell signaling pathways.

Comparison with Similar Compounds

{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine can be compared with other hydrazine derivatives, such as:

  • [4-(Hydrazinomethyl)phenyl]methylhydrazine
  • [4-(Hydrazinomethyl)benzyl]hydrazine

These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its diverse range of applications and its potential as a multi-functional agent in scientific research .

Properties

IUPAC Name

[4-(hydrazinylmethyl)phenyl]methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c9-11-5-7-1-2-8(4-3-7)6-12-10/h1-4,11-12H,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNIPMIDJBODIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588665
Record name 1,1'-[1,4-Phenylenebis(methylene)]dihydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10584-43-7
Record name 1,1'-[1,4-Phenylenebis(methylene)]dihydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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